N-Methyl-1-(thiazol-4-yl)ethanamine
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Overview
Description
N-Methyl-1-(thiazol-4-yl)ethanamine: is an organic compound with the molecular formula C6H10N2S and a molecular weight of 142.22 g/mol It features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(thiazol-4-yl)ethanamine typically involves the reaction of thiazole derivatives with methylating agents. One common method is the alkylation of 4-thiazolecarboxaldehyde with methylamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1-(thiazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated heterocycles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: N-Methyl-1-(thiazol-4-yl)ethanamine is used as a building block in the synthesis of more complex molecules. Its thiazole ring is a versatile scaffold in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties .
Medicine: this compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for drug development, particularly in the treatment of infectious diseases and cancer .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of N-Methyl-1-(thiazol-4-yl)ethanamine involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact pathways and molecular targets depend on the specific derivative and its application.
Comparison with Similar Compounds
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine
- 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine
- N-[(3-Methoxy-1,2-thiazol-4-yl)methyl]-N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine
Comparison: N-Methyl-1-(thiazol-4-yl)ethanamine is unique due to its specific substitution pattern on the thiazole ring. This substitution influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a distinct candidate for various applications.
Biological Activity
N-Methyl-1-(thiazol-4-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and comparative data.
Chemical Structure and Properties
This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of a methyl group attached to the nitrogen enhances its solubility and biological activity. This compound is part of a broader class of thiazole derivatives known for their pharmacological potential.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit antimicrobial activity . Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The specific mechanisms often involve interference with microbial enzymes or disruption of cell membrane integrity.
Antioxidant Activity
This compound has also been noted for its antioxidant properties . Antioxidants play a crucial role in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Some studies suggest that this compound may exhibit anti-inflammatory effects , potentially through the modulation of inflammatory pathways. This property makes it a candidate for further investigation in conditions characterized by chronic inflammation.
Neuropharmacological Potential
The compound's structural similarity to known psychoactive substances raises interest in its potential interactions with neurotransmitter systems. Preliminary studies indicate that it may influence neurotransmitter receptors, which could have implications for treating neurological disorders .
Comparative Analysis with Other Thiazole Derivatives
To better understand the unique properties of this compound, it can be compared with other thiazole derivatives:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Methylthiazole | Thiazole ring without amine functionality | Commonly used as a building block in synthesis |
4-Amino-2-methylthiazole | Amino group at position 4 | Potentially more polar than N-Methyl derivative |
5-Methylthiazole | Methyl substitution at position 5 | Different reactivity profile due to methyl group |
2-(2-Methyl-1,3-thiazol-4-yl)ethanamine | Ethanolamine attached to thiazole | Exhibits distinct biological activity |
The unique combination of the thiazole ring and the ethanamine moiety in this compound contributes to its distinct chemical and biological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have evaluated the biological activity of thiazole derivatives:
- Antimicrobial Activity : A study highlighted that certain thiazole derivatives demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating potential use as antimicrobial agents .
- Antioxidant Capacity : Research published in Molecules showed that thiazole compounds could effectively reduce oxidative stress markers in cellular models, suggesting their role as antioxidants .
- Neuropharmacological Effects : Experimental data indicated that thiazole derivatives could modulate neurotransmitter levels, showing promise in treating conditions like anxiety and depression .
Properties
Molecular Formula |
C6H10N2S |
---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
N-methyl-1-(1,3-thiazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H10N2S/c1-5(7-2)6-3-9-4-8-6/h3-5,7H,1-2H3 |
InChI Key |
QUTNDUPNKQCSGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC=N1)NC |
Origin of Product |
United States |
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